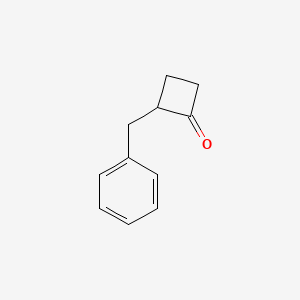

2-Benzylcyclobutan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Benzylcyclobutan-1-one is a derivative of cyclobutanone, which is a four-membered cyclic ketone . Cyclobutanone is a colorless volatile liquid at room temperature and is the smallest easily handled cyclic ketone . The benzyl group in this compound could potentially alter its properties and reactivity.

Scientific Research Applications

Conformationally Constrained α2 Antagonists

Research has been conducted to discover more selective α2-receptor antagonist subtypes, with a focus on rigid molecules like 2-Benzylcyclobutan-1-one. This compound forms part of a benzo-fused bicyclo[3.2.0]heptane skeleton. Synthetic routes relied on intramolecular [2+2] cycloaddition of styrylketene precursors, leading to efficient multigram quantities of cycloadducts. This research demonstrates a new approach to developing α2-receptor antagonists with potential therapeutic implications (Bonnaud et al., 2005).

Photochemistry and Synthesis Studies

In the field of photochemistry, this compound derivatives have been studied for their potential to form cyclobuta adducts and biscyclobuta derivatives through irradiation processes. These studies contribute to the understanding of complex photochemical reactions and the synthesis of unique organic compounds (Kinder & Margaretha, 2000).

DNase I Inhibitory Properties

Another application of this compound derivatives is in the inhibition of DNase I. Several benzocyclobutane-2,5-diones have been synthesized and demonstrated potent DNase I inhibitory properties, suggesting their potential in biochemical applications (Bondžić et al., 2019).

Synthesis of Amino Acids Derivatives

The compound has been utilized in the stereoselective synthesis of amino acid derivatives. This research highlights the application of this compound in the creation of optically active compounds, contributing to the field of asymmetric synthesis and pharmaceutical chemistry (Hazelard et al., 2006).

Development of Molecular Photoswitches

Research in 2022 explored the use of this compound derivatives for the development of a novel T-type molecular photoswitch. This application demonstrates the potential of these compounds in the creation of advanced materials with switchable properties (Zhou et al., 2022).

Mechanism of Action

Properties

IUPAC Name |

2-benzylcyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-11-7-6-10(11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYMHYLHIKWELX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopentyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide](/img/structure/B2809469.png)

![2-chloro-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide](/img/structure/B2809471.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2809477.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2809480.png)